molecular formula C13H9BrClN3 B1530167 5-(6-bromo-1H-1,3-benzodiazol-2-yl)-2-chloroaniline CAS No. 1183092-85-4

5-(6-bromo-1H-1,3-benzodiazol-2-yl)-2-chloroaniline

Cat. No.: B1530167
CAS No.: 1183092-85-4
M. Wt: 322.59 g/mol
InChI Key: QJGXAKBXSJVXDR-UHFFFAOYSA-N
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Description

Chemical Structure: The compound 5-(6-bromo-1H-1,3-benzodiazol-2-yl)-2-chloroaniline (CAS: 1094362-08-9) features a benzodiazole core substituted with a bromine atom at position 6, linked to a 2-chloroaniline moiety via the benzodiazole’s 2-position. Its molecular formula is C₁₂H₇BrClN₃, with a molecular weight of 316.56 g/mol .

Properties

IUPAC Name

5-(6-bromo-1H-benzimidazol-2-yl)-2-chloroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrClN3/c14-8-2-4-11-12(6-8)18-13(17-11)7-1-3-9(15)10(16)5-7/h1-6H,16H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJGXAKBXSJVXDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=NC3=C(N2)C=C(C=C3)Br)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BrClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(6-bromo-1H-1,3-benzodiazol-2-yl)-2-chloroaniline typically involves the following steps:

    Formation of the Benzodiazole Ring: The initial step involves the formation of the benzodiazole ring through the reaction of o-phenylenediamine with a suitable brominating agent, such as bromine or N-bromosuccinimide (NBS), under controlled conditions.

    Chlorination: The next step involves the introduction of the chlorine atom at the 2-position of the aniline ring. This can be achieved through the reaction of the intermediate benzodiazole compound with a chlorinating agent, such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5).

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity. The process may include additional purification steps, such as recrystallization or chromatography, to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-(6-bromo-1H-1,3-benzodiazol-2-yl)-2-chloroaniline can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.

    Coupling Reactions: The aniline group can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while oxidation and reduction can lead to various oxidation states and reduced forms of the compound.

Scientific Research Applications

5-(6-bromo-1H-1,3-benzodiazol-2-yl)-2-chloroaniline has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.

    Industry: Utilized in the development of specialty chemicals, dyes, and pigments.

Mechanism of Action

The mechanism of action of 5-(6-bromo-1H-1,3-benzodiazol-2-yl)-2-chloroaniline involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes or Receptors: Modulating the activity of enzymes or receptors involved in various biological processes.

    Interference with Cellular Pathways: Affecting cellular signaling pathways, leading to changes in cell function and behavior.

Comparison with Similar Compounds

Key Features :

  • Planar heterocyclic system : The benzodiazole core facilitates π-π stacking interactions, relevant in crystal engineering or supramolecular chemistry .
  • Amine functionality : The aniline group enables derivatization for applications in medicinal chemistry or materials science.

Comparison with Structural Analogs

Structural and Functional Group Variations

The following compounds share structural motifs with the target molecule but differ in substituents or core heterocycles:

Compound Name Molecular Formula Substituents/Modifications Key Features/Applications Reference
5-(6-bromo-1H-1,3-benzodiazol-2-yl)-2-chloroaniline C₁₂H₇BrClN₃ Br (benzodiazole-6), Cl (aniline-2) High electrophilicity; potential kinase inhibitor
4-[(6-bromo-1H-1,3-benzodiazol-2-yl)methyl]aniline dihydrochloride C₁₃H₁₂BrCl₂N₃ Br (benzodiazole-6), CH₂ linker, NH₂ (aniline) Enhanced solubility (HCl salt); antiviral research
N-[(5-bromo-1H-benzimidazol-2-yl)methyl]-3-chloroaniline C₁₄H₁₁BrClN₃ Benzimidazole core, Br (position 5), CH₂ linker DNA intercalation; antitumor activity
5-(1H-1,3-benzodiazol-2-yl)-2-methylaniline C₁₃H₁₂N₃ CH₃ (aniline-2), no halogens Fluorescent probes; lower molecular weight

Key Observations :

  • Halogenation : Bromine and chlorine substituents increase molecular weight and lipophilicity, impacting bioavailability .
  • Linker groups : Methyl or methylene bridges (e.g., in ) enhance conformational flexibility, whereas direct aryl linkages (target compound) favor rigidity.
  • Heterocycle type : Benzodiazoles (target) vs. benzimidazoles () alter electronic properties; benzimidazoles exhibit stronger basicity due to N-H tautomerism.

Comparative Yields :

  • Benzodithiazine derivatives (e.g., compound 8 in ) achieve 90–92% yields via Schiff base formation, suggesting efficient protocols for halogenated analogs .
  • Compound 17 (benzodithiazine with cyano substituent) is synthesized in 90% yield, highlighting tolerance for electron-withdrawing groups .

Physicochemical Properties

Property Target Compound 4-[(6-bromo-benzodiazol-2-yl)methyl]aniline N-[(5-bromo-benzimidazol-2-yl)methyl]-3-chloroaniline
Melting Point Not reported Decomposes >300°C (HCl salt) Not reported
IR (νmax, cm⁻¹) Anticipated C=N (~1610) SO₂ (1335, 1160) C=N (1610), NH (3235)
¹H-NMR (δ, ppm) Expected aromatic ~7–8.5 N-CH₃ (3.66), aromatic 6.94–8.35 CH₃ (2.44), aromatic 7.50–8.10
Solubility Low (non-ionic) High (dihydrochloride salt) Moderate in DMSO

Notes:

  • The target compound’s lack of ionic groups (vs. dihydrochloride in ) likely reduces aqueous solubility.
  • Bromine’s inductive effect downshifts C=N IR stretches compared to non-halogenated analogs .

Biological Activity

5-(6-Bromo-1H-1,3-benzodiazol-2-yl)-2-chloroaniline, with the chemical formula C₁₃H₉BrClN₃ and CAS number 1183092-85-4, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Understanding the physico-chemical properties of this compound is crucial for predicting its biological behavior:

PropertyValue
Molecular FormulaC₁₃H₉BrClN₃
Molar Mass322.59 g/mol
Density1.690 ± 0.06 g/cm³
Boiling Point527.6 ± 60.0 °C (predicted)
pKa9.91 ± 0.10 (predicted)

These properties can influence the compound's solubility, permeability, and ultimately its bioavailability.

Mechanisms of Biological Activity

Research indicates that compounds similar to this compound exhibit various biological activities:

  • Inhibition of Lipoxygenases : Compounds in this class have been reported as potential inhibitors of lipoxygenases (e.g., 12-lipoxygenase and 5-lipoxygenase), which are enzymes involved in the inflammatory response .
  • Antimicrobial Activity : The benzodiazole moiety is known for its antimicrobial properties, particularly against Helicobacter pylori, suggesting that this compound may also possess similar activity .
  • Anticancer Potential : Preliminary studies suggest that benzodiazole derivatives may exhibit anticancer properties through various pathways, including apoptosis induction and cell cycle arrest.

Case Study 1: Antimicrobial Activity

A study investigating the antimicrobial effects of various benzodiazole derivatives found that compounds with halogen substitutions exhibited enhanced activity against Gram-positive and Gram-negative bacteria. Specifically, compounds with a bromo group showed improved efficacy against H. pylori strains .

Case Study 2: Lipoxygenase Inhibition

In a comparative analysis of lipoxygenase inhibitors, several benzodiazole derivatives were evaluated for their ability to inhibit enzyme activity in vitro. The results indicated that the presence of halogen atoms significantly increased inhibitory potency, with compounds similar to this compound showing IC50 values in the low micromolar range .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(6-bromo-1H-1,3-benzodiazol-2-yl)-2-chloroaniline
Reactant of Route 2
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5-(6-bromo-1H-1,3-benzodiazol-2-yl)-2-chloroaniline

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